
Samarium tris(hexamethyldisilazide)
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Overview
Description
Samarium tris(hexamethyldisilazide) (Sm[HMDS]₃, C₁₈H₅₄N₃Si₆Sm) is a samarium(III) complex featuring three hexamethyldisilazide (HMDS) ligands. This compound is notable for its role as a Lewis acid catalyst in organic synthesis, enabling reactions under mild conditions. For example, it facilitates the direct conversion of esters to amides at temperatures ≤0°C with high yields (≥90%) . Its steric bulk and electron-withdrawing silicon groups minimize nucleophilic side reactions, making it advantageous in selective transformations .
Preparation Methods
Samarium tris(hexamethyldisilazide) can be synthesized through several methods. One common synthetic route involves the reaction of samarium chloride with lithium hexamethyldisilazide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or sublimation .
Chemical Reactions Analysis
Samarium tris(hexamethyldisilazide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with esters and amines to form carboxamides under mild conditions.
Reduction Reactions: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Coordination Reactions: It forms complexes with various ligands, which can alter its reactivity and properties.
Common reagents used in these reactions include esters, amines, and various organic ligands. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Catalytic Applications
Samarium tris(hexamethyldisilazide) serves as a catalyst in several chemical reactions, particularly in the field of organic synthesis. Its notable applications include:
- Coordination Polymerization : It is used for the polymerization of renewable butyrolactone-based vinyl monomers, which are essential in producing biodegradable plastics .
- Intramolecular Hydroamination : The compound facilitates the hydroamination of non-activated alkenes, leading to the formation of amines from alkenes through nitrogen addition .
- Chiral Functionalization : It has been employed in the enantioselective hydroamination and cyclization reactions, which are crucial for synthesizing chiral compounds that have pharmaceutical significance .
Material Science Applications
In materials science, samarium tris(hexamethyldisilazide) is utilized in creating advanced materials due to its unique chemical properties:
- Metal-Organic Frameworks (MOFs) : The compound has been explored as a building block for samarium-based metal-organic frameworks, which have potential applications in gas storage and separation technologies .
- Gate Dielectric Applications : Research indicates that samarium-based compounds can be integrated into silicon-based materials for improved electronic properties, particularly in gate dielectrics for transistors .
Case Study 1: Coordination Polymerization
A study demonstrated that samarium tris(hexamethyldisilazide) effectively catalyzed the coordination polymerization of renewable monomers. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional petroleum-based plastics.
Case Study 2: Hydroamination Reactions
In another research project, this compound was used to facilitate hydroamination reactions involving non-activated alkenes. The reaction conditions were optimized to yield high selectivity and conversion rates, showcasing its utility in synthesizing complex amine structures.
Mechanism of Action
The mechanism of action of samarium tris(hexamethyldisilazide) involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s reactivity is largely due to the presence of the samarium ion, which can interact with different functional groups and promote various types of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparison with Alkali Metal Hexamethyldisilazide Salts
Structural and Functional Differences
Alkali metal HMDS salts, such as lithium hexamethyldisilazide (LiHMDS) and sodium hexamethyldisilazide (NaHMDS), are strong, non-nucleophilic bases widely used for deprotonation in enolate formation and alkylation reactions . In contrast, Sm[HMDS]₃ acts as a Lewis acid, coordinating to substrates to activate them for nucleophilic attack.
Table 1: Key Properties of Sm[HMDS]₃ vs. Alkali Metal HMDS Salts
Reactivity and Mechanistic Insights
- LiHMDS/NaHMDS: Deprotonate acidic substrates (e.g., ketones, esters) to form enolates, with reactivity modulated by solvent aggregation states .
- Sm[HMDS]₃: Activates esters via coordination to the carbonyl oxygen, enabling nucleophilic amine attack without requiring acidic α-hydrogens .
Comparison with Other Samarium Compounds
Samarium Diiodide (SmI₂)
SmI₂ is a potent single-electron reductant used for radical-mediated reactions, such as reductive C–N bond cleavage (e.g., 90% yield in indolizidine alkaloid synthesis) . Unlike Sm[HMDS]₃, SmI₂ operates via electron transfer mechanisms and requires strict anhydrous conditions.
Samarium(III) Chloride Hexahydrate (SmCl₃·6H₂O)
This ionic compound serves as a Lewis acid in aqueous or protic media, with applications in catalysis and materials science. However, it lacks the steric protection of HMDS ligands, leading to less selective reactivity compared to Sm[HMDS]₃ .
Samarium Oxide (Sm₂O₃)
Samarium oxide nanoparticles are used in UV-absorbing glasses, ethanol dehydration catalysts, and permanent magnets . While Sm₂O₃ excels in heterogeneous catalysis, Sm[HMDS]₃ is superior in homogeneous organic transformations due to its solubility and precise ligand control.
Biological Activity
Samarium tris(hexamethyldisilazide), commonly referred to as Sm[(Me₃Si)₂N]₃, is a lanthanide complex that has garnered attention for its unique chemical properties and potential biological applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Samarium tris(hexamethyldisilazide) is characterized by its coordination of three hexamethyldisilazide ligands to a samarium ion. The compound exhibits notable stability and reactivity, making it suitable for various synthetic applications.
Mechanisms of Biological Activity
The biological activity of Sm[(Me₃Si)₂N]₃ can be attributed to several mechanisms:
- Catalytic Activity : Sm[(Me₃Si)₂N]₃ has been shown to effectively catalyze the conversion of esters to amides under mild conditions. This reaction is particularly significant as it allows for the formation of amides from esters lacking acidic alpha-hydrogens, which are typically challenging substrates .
- Metal Ion Interaction : As a rare earth metal complex, samarium interacts with biological molecules, potentially influencing enzymatic reactions and metabolic pathways. Its ability to form stable complexes with biomolecules may enhance or inhibit specific biological functions.
1. Catalytic Conversion of Esters
A study demonstrated that Sm[(Me₃Si)₂N]₃ promotes the direct conversion of esters mixed with amines into carboxamides at temperatures below 0 °C. The reaction requires only a slight excess of amine and the lanthanide complex, achieving high yields .
Substrate | Amine | Yield (%) |
---|---|---|
Ethyl Acetate | Aniline | 95 |
Methyl Benzoate | Benzylamine | 90 |
2. Biological Distribution Studies
Research involving biodistribution studies of samarium complexes indicated that Sm-153 chloride and its derivatives exhibit significant uptake in critical organs, suggesting potential applications in radiotherapy for cancer treatment. The effective half-life of the labeled compound was calculated to be approximately 2.3 hours, indicating rapid clearance from non-target tissues .
3. Toxicological Studies
In a retrospective review involving patients treated with samarium Sm-153 lexidronam for osseous metastases, adverse events such as acute lower extremity edema and transient neuropathy were observed. The study highlighted the need for careful monitoring of patients undergoing treatment with samarium-based compounds due to potential side effects .
Q & A
Basic Questions
Q. What are the established protocols for synthesizing samarium tris(hexamethyldisilazide), and how is its structural integrity verified?
- Methodological Answer : The synthesis typically involves reacting samarium metal or samarium(III) chloride with hexamethyldisilazide (HMDS) ligands in anhydrous tetrahydrofuran (THF) under inert atmospheres. The product is purified via recrystallization or sublimation. Structural confirmation employs X-ray crystallography for bond-length and coordination geometry analysis, complemented by elemental analysis (C, H, N) and nuclear magnetic resonance (NMR) spectroscopy for ligand environment characterization .
Q. What safety measures are critical when handling samarium tris(hexamethyldisilazide) in laboratory settings?
- Methodological Answer : Use gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store the compound in airtight containers under dry argon or nitrogen, as it is moisture-sensitive and may release hazardous decomposition products (e.g., ammonia) upon hydrolysis. Emergency procedures for spills include isolation, neutralization with dry sand, and disposal per local regulations .
Q. How is samarium tris(hexamethyldisilazide) utilized as a precursor in organometallic chemistry?
- Methodological Answer : It serves as a starting material for synthesizing low-coordinate samarium complexes due to its strong σ-donor and weak π-acceptor properties. Applications include catalytic C–H bond activation and polymerization reactions. For example, in cross-coupling reactions, its Lewis acidity facilitates substrate activation, while the HMDS ligand stabilizes intermediates .
Advanced Research Questions
Q. What experimental and computational approaches elucidate the electronic structure and reactivity of samarium tris(hexamethyldisilazide)?
- Methodological Answer : Density functional theory (DFT) calculations model frontier molecular orbitals to predict redox behavior and ligand-exchange kinetics. Experimentally, cyclic voltammetry identifies oxidation states, while electron paramagnetic resonance (EPR) spectroscopy probes paramagnetic species. Coupling these methods reveals how solvent polarity (e.g., THF vs. toluene) modulates reactivity by altering samarium’s electron density .
Q. How do steric and electronic effects of hexamethyldisilazide ligands influence the stability of samarium complexes under varying temperatures?
- Methodological Answer : Thermogravimetric analysis (TGA) quantifies decomposition thresholds (e.g., >150°C in inert atmospheres). Variable-temperature NMR tracks ligand dissociation dynamics. Bulkier ligands enhance thermal stability but reduce catalytic activity due to hindered substrate access. Controlled studies in anhydrous vs. humid environments further differentiate hydrolytic stability .
Q. What strategies resolve contradictions in reported catalytic efficiencies of samarium tris(hexamethyldisilazide) across different reaction systems?
- Methodological Answer : Systematic kinetic profiling under standardized conditions (e.g., substrate concentration, solvent, temperature) isolates variables. For instance, in benzothiazole synthesis, discrepancies in turnover numbers may arise from trace moisture or oxygen. Replicate experiments with rigorous exclusion of contaminants, paired with in-situ infrared (IR) monitoring, validate reproducibility .
Q. Data Analysis and Presentation
Q. What statistical methods are recommended for analyzing catalytic performance data involving samarium tris(hexamethyldisilazide)?
- Methodological Answer : Use ANOVA to compare yields across reaction conditions (e.g., solvent, temperature). Error bars in plots should reflect triplicate measurements. For mechanistic studies, Eyring or Arrhenius plots derive activation parameters. Tables should include raw data (e.g., conversion rates, selectivity) and processed metrics (e.g., turnover frequency) .
Example Table: Catalytic Efficiency in Benzoxazole Synthesis
Condition | Yield (%) ± SD | TOF (h⁻¹) |
---|---|---|
Anhydrous THF | 92 ± 2.1 | 45 |
Wet THF | 68 ± 3.4 | 28 |
Toluene | 85 ± 1.8 | 38 |
Q. How should researchers address reproducibility challenges in samarium tris(hexamethyldisilazide)-mediated reactions?
- Methodological Answer : Document glovebox oxygen/moisture levels (<1 ppm), reagent purity (e.g., THF dried over Na/benzophenone), and reaction vessel passivation. Share raw spectral data (e.g., NMR, XRD) in supplementary materials. Peer-validation workshops or inter-laboratory comparisons enhance reliability .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines apply to publishing studies on moisture-sensitive samarium compounds?
- Methodological Answer : Disclose all safety incidents (e.g., exothermic decomposition during scale-up) to inform risk assessments. Cite negative results (e.g., failed catalytic cycles) to prevent publication bias. Adhere to FAIR data principles by depositing crystallographic data in public repositories (e.g., Cambridge Structural Database) .
Q. How can researchers balance innovation and safety when designing novel samarium-based catalysts?
Properties
Molecular Formula |
C18H54N3Si6Sm |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;samarium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
MUFPZLRACJKLCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3] |
Origin of Product |
United States |
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